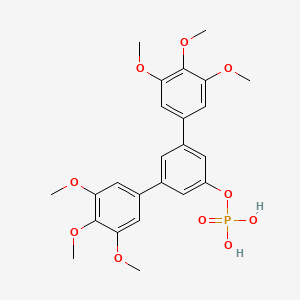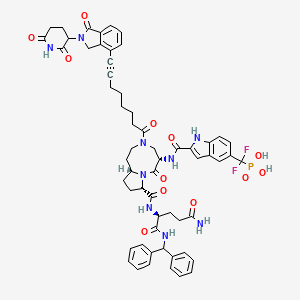
Stafia-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stafia-1 is a potent inhibitor of the transcription factor STAT5a, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. This compound has shown high selectivity for STAT5a over other members of the STAT family, making it a valuable tool for scientific research and potential therapeutic applications .
Scientific Research Applications
Stafia-1 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study phosphorylation-dependent protein-protein interactions.
Biology: Helps in understanding the role of STAT5a in cellular processes.
Medicine: Potential therapeutic applications in diseases where STAT5a is implicated, such as certain cancers.
Industry: Used in the development of selective inhibitors for therapeutic purposes
Preparation Methods
Synthetic Routes and Reaction Conditions
Stafia-1 was developed through a docking-based screening approach. The synthesis involves the O-phosphorylation of phenolic fragments, which were then screened for binding to the STAT3 SH2 domain. The most potent inhibitor was further developed into this compound, which selectively inhibits STAT5a .
Industrial Production Methods
The industrial production of this compound involves the synthesis of phenolic fragments followed by O-phosphorylation. The process requires precise control of reaction conditions to ensure high purity and selectivity. The compound is typically produced in solid form and can be dissolved in solvents like dimethyl sulfoxide for experimental use .
Chemical Reactions Analysis
Types of Reactions
Stafia-1 primarily undergoes phosphorylation reactions due to its phenolic structure. It can also participate in electrostatic interactions with amino acid residues in proteins, which is crucial for its inhibitory activity .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as phenolic fragments and phosphorylating agents. The reactions are typically carried out under controlled conditions to ensure high yield and purity .
Major Products
The major product of the synthesis is this compound itself, which is a potent inhibitor of STAT5a. The compound is characterized by its high selectivity and potency .
Mechanism of Action
Stafia-1 exerts its effects by selectively inhibiting the STAT5a transcription factor. It binds to the interface between the SH2 domain and the linker domain of STAT5a, preventing its activation and subsequent signaling. This selective inhibition is achieved through electrostatic interactions with conserved amino acid residues .
Comparison with Similar Compounds
Stafia-1 is unique due to its high selectivity for STAT5a over other STAT family members. Similar compounds include:
Catechol bisphosphates: Inhibit STAT5b with selectivity over STAT5a.
Symmetrically substituted m-terphenyl phosphates: Inhibit STAT5a but with less selectivity compared to this compound.
This compound stands out due to its high potency and selectivity, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H27O10P |
|---|---|
Molecular Weight |
506.4 g/mol |
IUPAC Name |
[3,5-bis(3,4,5-trimethoxyphenyl)phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C24H27O10P/c1-28-19-10-16(11-20(29-2)23(19)32-5)14-7-15(9-18(8-14)34-35(25,26)27)17-12-21(30-3)24(33-6)22(13-17)31-4/h7-13H,1-6H3,(H2,25,26,27) |
InChI Key |
UGUOUFLCZFMHNI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=CC(=C2)OP(=O)(O)O)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=CC(=C2)OP(=O)(O)O)C3=CC(=C(C(=C3)OC)OC)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Stafia-1; Stafia 1; Stafia1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(furan-2-ylmethyl)-3-[4-[methyl(propyl)amino]-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide](/img/structure/B1193563.png)
